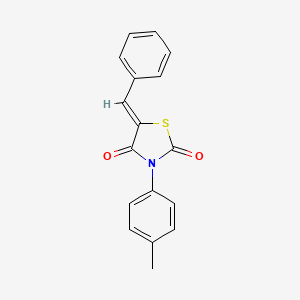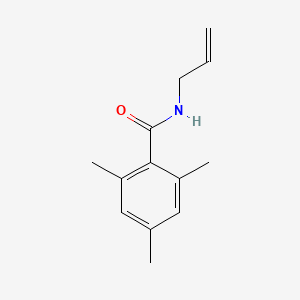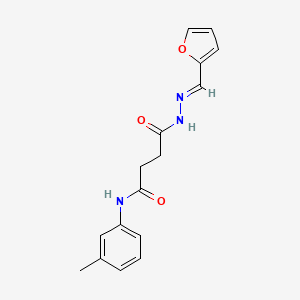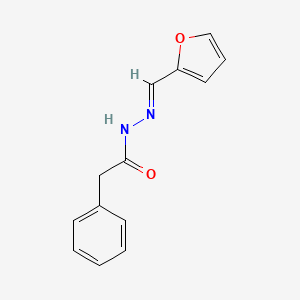![molecular formula C27H18BrNO2 B11691398 (3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1,5-diphenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11691398.png)
(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1,5-diphenyl-1,3-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3E)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1,5-DIPHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is a complex organic molecule that features a furan ring substituted with a bromophenyl group, a pyrrolidinone core, and a diphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1,5-DIPHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with furan-2-carbaldehyde to form the intermediate compound, which is then reacted with 1,5-diphenylpyrrolidin-2-one under basic conditions to yield the final product. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.
化学反応の分析
Types of Reactions
(3E)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1,5-DIPHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE: undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohols.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(3E)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1,5-DIPHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of (3E)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1,5-DIPHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
類似化合物との比較
(3E)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1,5-DIPHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE: can be compared with similar compounds such as:
- (3E)-3-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1,5-DIPHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE
- (3E)-3-{[5-(4-METHOXYPHENYL)FURAN-2-YL]METHYLIDENE}-1,5-DIPHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE
These compounds share a similar core structure but differ in the substituents on the phenyl ring. The unique properties of (3E)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1,5-DIPHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE arise from the presence of the bromine atom, which can influence its reactivity, biological activity, and physical properties.
特性
分子式 |
C27H18BrNO2 |
|---|---|
分子量 |
468.3 g/mol |
IUPAC名 |
(3E)-3-[[5-(4-bromophenyl)furan-2-yl]methylidene]-1,5-diphenylpyrrol-2-one |
InChI |
InChI=1S/C27H18BrNO2/c28-22-13-11-20(12-14-22)26-16-15-24(31-26)17-21-18-25(19-7-3-1-4-8-19)29(27(21)30)23-9-5-2-6-10-23/h1-18H/b21-17+ |
InChIキー |
FUIDLJFBNDBVRS-HEHNFIMWSA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)Br)/C(=O)N2C5=CC=CC=C5 |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)C(=O)N2C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4Z)-4-[2-(2-methoxyphenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11691320.png)

![(5Z)-1-(4-methylphenyl)-5-[(1,2,5-triphenyl-1H-pyrrol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11691338.png)


![N'-[(E)-9-anthrylmethylidene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11691358.png)
![(4Z)-4-[2-(3-methoxyphenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11691361.png)
![N'-[(Z)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(2,4-dimethylphenoxy)acetohydrazide](/img/structure/B11691376.png)
![1-[2-Imino-3-(4-methyl-benzyl)-2,3-dihydro-benzoimidazol-1-yl]-3-phenoxy-propan-2-ol](/img/structure/B11691378.png)
![(2E)-2-(4-bromobenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B11691383.png)


![N-(3,4-dimethylphenyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B11691390.png)

